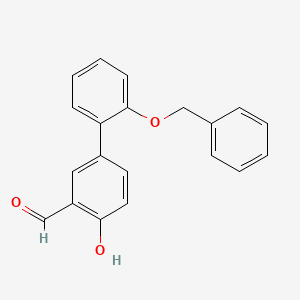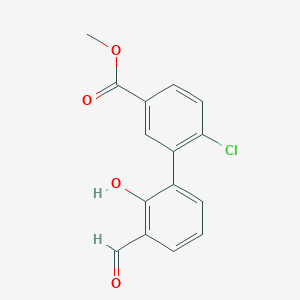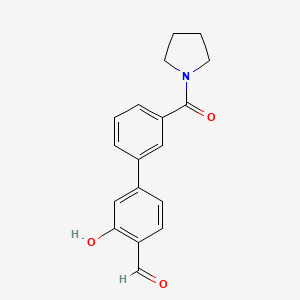
5-(2-Benzyloxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% (5-B2FP) is a chemical compound that is widely used in the scientific research community for a variety of applications. It is a white to off-white crystalline solid with a molecular weight of 278.31 g/mol and a melting point of 102-104°C. 5-B2FP has been used in studies related to biochemistry, molecular biology, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases. It has also been used in the synthesis of novel compounds with potential therapeutic applications, such as compounds that can inhibit the growth of human cancer cells. In addition, 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been used in the synthesis of compounds that can act as inhibitors of the enzyme cytochrome P450.
Wirkmechanismus
The mechanism of action of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound can act as an inhibitor of enzymes involved in the metabolism of other compounds. For example, 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% are not well-understood. However, it has been shown to inhibit the enzyme cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. In addition, the compound has been shown to inhibit the growth of human cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in 95% purity. In addition, it is easy to handle and store, and it is relatively stable at room temperature. However, the compound is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%. These include further studies on its mechanism of action, its potential therapeutic applications, and its ability to inhibit the growth of human cancer cells. Additionally, further studies could be conducted to determine the effects of the compound on other biological systems. Finally, research could be conducted to develop new synthetic methods for the preparation of 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%.
Synthesemethoden
5-(2-Benzyloxyphenyl)-2-formylphenol, 95% can be synthesized from 2-hydroxybenzaldehyde, benzyl bromide, and sodium hydroxide. The reaction involves the condensation of the 2-hydroxybenzaldehyde and benzyl bromide in the presence of sodium hydroxide to form 5-(2-Benzyloxyphenyl)-2-formylphenol, 95%. The reaction is typically carried out at room temperature, and the product is isolated in 95% purity.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(2-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYSQQUYXIADPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685376 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-2-formylphenol | |
CAS RN |
1261890-44-1 |
Source


|
| Record name | 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
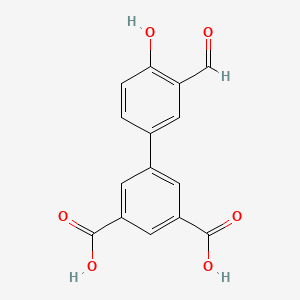
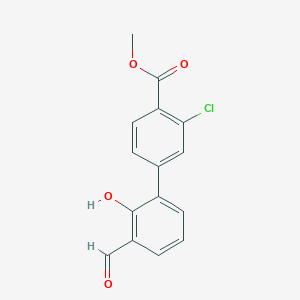


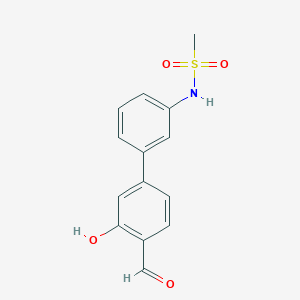
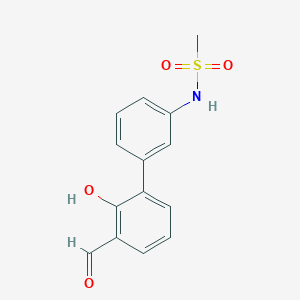
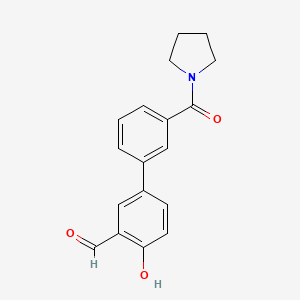
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)


